molecular formula C8H8O3 B14641219 3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one CAS No. 54345-20-9

3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one

Cat. No.: B14641219
CAS No.: 54345-20-9
M. Wt: 152.15 g/mol
InChI Key: YYMWGFZKXZRGFA-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one is an organic compound with a furan ring structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C8H8O3, and it has a molecular weight of 152.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one typically involves the condensation of 3-methylfuran-2(5H)-one with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the furanone reacts with acetone in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethylketone: Similar in structure but lacks the methyl group at the 3-position.

    5-Methyl-2-furfurylfuran: Similar furan ring structure but different substituents.

    2-Furancarboxylic acid: Contains a carboxyl group instead of the oxopropylidene group.

Uniqueness

3-Methyl-5-(2-oxopropylidene)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

54345-20-9

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-methyl-5-(2-oxopropylidene)furan-2-one

InChI

InChI=1S/C8H8O3/c1-5-3-7(4-6(2)9)11-8(5)10/h3-4H,1-2H3

InChI Key

YYMWGFZKXZRGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)C)OC1=O

Origin of Product

United States

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